Valganciclovir-d8
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Overview
Description
Valganciclovir-d8 is a deuterated form of valganciclovir, an antiviral medication used to treat cytomegalovirus (CMV) infections, particularly in immunocompromised patients such as those with HIV/AIDS or following organ transplantation . The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of valganciclovir due to the presence of deuterium atoms which can provide more detailed insights through mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Valganciclovir-d8 is synthesized by incorporating deuterium atoms into the valganciclovir molecule. The synthesis typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated ganciclovir, followed by esterification with L-valine to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
Chemical Reactions Analysis
Types of Reactions
Valganciclovir-d8 undergoes various chemical reactions, including:
Hydrolysis: Conversion to ganciclovir by intestinal and hepatic esterases.
Oxidation and Reduction: Involvement in redox reactions during metabolic processes.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using esterases.
Oxidation and Reduction: Involvement of cellular oxidases and reductases.
Major Products Formed
The primary product formed from the hydrolysis of this compound is deuterated ganciclovir, which retains the antiviral properties of the parent compound .
Scientific Research Applications
Valganciclovir-d8 is extensively used in scientific research for:
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of valganciclovir.
Metabolic Pathway Analysis: Investigating the metabolic pathways and identifying metabolites using mass spectrometry.
Drug Interaction Studies: Evaluating potential interactions with other medications.
Biological Research: Studying the effects of deuterium substitution on biological activity and stability.
Mechanism of Action
Valganciclovir-d8, like valganciclovir, is a prodrug that is rapidly converted to ganciclovir in the body. Ganciclovir inhibits viral DNA synthesis by incorporating into viral DNA and preventing its elongation. This action is highly selective for viral DNA polymerases over cellular DNA polymerases . The primary molecular target is the viral DNA polymerase, and the pathway involves phosphorylation by viral and cellular kinases .
Comparison with Similar Compounds
Similar Compounds
Ganciclovir: The active form of valganciclovir, used directly as an antiviral agent.
Valacyclovir: Another antiviral prodrug that is converted to acyclovir in the body.
Acyclovir: A widely used antiviral medication for herpes simplex virus infections.
Uniqueness of Valganciclovir-d8
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise pharmacokinetic and metabolic studies. The deuterium substitution can also lead to differences in the metabolic rate and pathways compared to non-deuterated compounds .
Biological Activity
Valganciclovir-d8 is a stable isotope-labeled derivative of valganciclovir, primarily used in the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients. This compound serves as a valuable tool in pharmacokinetic studies due to its unique properties, allowing researchers to trace metabolic pathways without altering biological processes.
This compound is the L-valyl ester of ganciclovir, a synthetic analog of 2′-deoxy-guanosine. The incorporation of deuterium (heavy hydrogen) at specific positions enhances its utility in research while maintaining the biological activity characteristic of its parent compound. The mechanism of action involves selective inhibition of viral DNA polymerases, leading to chain termination during DNA synthesis in infected cells. This selectivity is attributed to the preferential incorporation of ganciclovir triphosphate into viral DNA over cellular DNA due to higher concentrations of viral kinases in infected cells .
Pharmacokinetics and Metabolism
This compound is rapidly converted to ganciclovir after oral administration. It exhibits good gastrointestinal absorption with an absolute bioavailability of approximately 60% when taken with food. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Volume of Distribution | 0.703 ± 0.134 L/kg |
Protein Binding | 1% - 2% |
Half-life | Approximately 4.08 hours |
Major Route of Elimination | Renal excretion as ganciclovir |
The metabolism occurs mainly in the liver and intestinal wall, where valganciclovir is hydrolyzed to ganciclovir, which is then phosphorylated by viral protein kinases in CMV-infected cells .
Clinical Applications and Case Studies
1. Treatment of Cytomegalovirus Infections:
this compound retains antiviral activity similar to valganciclovir and has been effectively used in clinical settings for treating CMV retinitis in AIDS patients. A notable case study involved a patient undergoing lung transplantation who received valganciclovir prophylaxis. Therapeutic drug monitoring (TDM) was employed to adjust dosages based on trough levels, successfully preventing CMV reactivation with minimal adverse effects .
2. Primary Effusion Lymphoma:
In a case involving primary effusion lymphoma (PEL), valganciclovir was administered to an HHV8 positive patient, initially reducing viral load but ultimately failing to achieve durable remission. This highlights the need for further research into the efficacy of this compound in treating HHV8-associated diseases .
Research Findings on Biological Activity
This compound's unique isotopic labeling allows for enhanced tracking and quantification in metabolic studies. Research indicates that:
- Antiviral Efficacy: this compound demonstrates similar antiviral efficacy as its parent compound, effectively inhibiting CMV replication through competitive inhibition of viral DNA polymerases.
- Metabolic Pathway Analysis: The use of stable isotopes aids in tracing metabolic pathways more accurately, providing insights into drug interactions and pharmacodynamics when combined with other antiviral agents.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features and structural similarities between this compound and other antiviral agents:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Ganciclovir | Lacks valyl ester | Directly active; lower bioavailability than valganciclovir |
Acyclovir | Different base | Primarily used for herpes simplex virus; lacks valine structure |
Cidofovir | Different mechanism | Nucleotide analog; does not require phosphorylation by viral kinases |
Foscarnet | Different mode | Pyrophosphate analog; inhibits viral DNA polymerase directly without incorporation into DNA |
Properties
Molecular Formula |
C14H22N6O5 |
---|---|
Molecular Weight |
362.41 g/mol |
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)/t8?,9-/m0/s1/i1D3,2D3,7D,9D |
InChI Key |
WPVFJKSGQUFQAP-QBZXRSFMSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.